molecular formula C11H8N2O3 B1655075 4-(4-Cyanoanilino)-4-oxobut-2-enoic acid CAS No. 31460-28-3

4-(4-Cyanoanilino)-4-oxobut-2-enoic acid

Cat. No.: B1655075
CAS No.: 31460-28-3
M. Wt: 216.19 g/mol
InChI Key: RPHFOECPERWGCT-UHFFFAOYSA-N
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Description

4-(4-Cyanoanilino)-4-oxobut-2-enoic acid is a valuable chemical intermediate in medicinal chemistry and organic synthesis. This compound is of significant research interest primarily for its role as a precursor in the development of novel bioactive molecules. Scientific studies have demonstrated that its (Z)-isomer is a key ligand used in the synthesis of organotin(IV) complexes, which have been investigated for their strong DNA-binding capabilities via intercalation under physiological conditions (pH 4.7 and 7.4) . This mechanism is critical in the search for new chemotherapeutic agents. The resulting metal complex derived from this ligand has shown promising antitumor activity in vitro . Researchers value this compound for constructing complex heterocyclic systems, such as those bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which are frameworks known to exhibit biological activity . As a building block, it facilitates the exploration of structure-activity relationships in drug discovery. This product is intended for laboratory research purposes only. It is strictly for use in chemical synthesis, biological assay development, and other in vitro applications within a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFOECPERWGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352067
Record name 4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31460-28-3
Record name 4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 4-arylaminobut-2-enoic acids and their substituent-dependent properties:

Compound Substituent (R) Synthesis Yield Melting Point (°C) Solubility Key Properties
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid -CH₃ 93–97% Not reported Insoluble in water; soluble in IPA:acetone (4:3) High yield, pKa ≈ 2.81 ; used in rubber composites
4-((4-Nitrophenyl)amino)-4-oxobut-2-enoic acid (MA) -NO₂ 92% 190–192 Soluble in polar aprotic solvents Electrophilic nitro group enhances reactivity in nucleophilic substitutions
4-((4-Methoxyphenyl)amino)-4-oxobut-2-enoic acid (MB) -OCH₃ 90% 191–192 Moderate organic solubility Methoxy group increases electron density, potentially altering bioactivity
(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid -Br Not reported Not reported Low water solubility Bromine enhances electrophilicity; used in cross-coupling reactions
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid -CH₃ (ortho, para) Not reported Not reported Insoluble in water Steric hindrance from ortho-methyl groups may reduce reaction rates

Physicochemical Properties

  • Acidity: The dissociation constant (pKa) of (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is 2.81 ± 0.25, attributed to the electron-donating methyl group stabilizing the conjugate base . In contrast, electron-withdrawing groups (e.g., -NO₂, -CN) are expected to lower pKa values by destabilizing the carboxylate anion.
  • Solubility: Methyl and methoxy derivatives exhibit poor water solubility but dissolve in organic solvent mixtures (e.g., isopropyl alcohol:acetone). The cyano analog likely follows this trend due to hydrophobic interactions .
  • Thermal Stability : Nitro and bromo derivatives show higher melting points (~190°C) compared to methyl analogs, suggesting stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

Preparation Methods

Structural and Functional Attributes of 4-(4-Cyanoanilino)-4-oxobut-2-enoic Acid

Molecular Architecture

This compound (C₁₁H₈N₂O₃; MW 216.19 g/mol) features:

  • α,β-unsaturated carbonyl system : A conjugated but-2-enoic acid backbone with ketone (C4) and carboxylic acid (C1) termini.
  • 4-Cyanoanilino substituent : Electron-withdrawing cyano group para to the amide linkage, influencing electronic distribution and reactivity.

Physicochemical Properties

  • Solubility : Limited aqueous solubility (<1 mg/mL at 25°C); miscible with polar aprotic solvents (DMF, DMSO).
  • Thermal stability : Decomposition observed at >180°C via thermogravimetric analysis (TGA).

Synthetic Methodologies

Maleic Anhydride-Amine Condensation

The cornerstone synthesis involves nucleophilic acyl substitution between maleic anhydride and 4-cyanoaniline under inert conditions:

Reaction equation :
$$ \text{Maleic anhydride} + \text{4-Cyanoaniline} \rightarrow \text{this compound} $$

Protocol Optimization
  • Solvent selection : Dichloromethane (DCM) achieves 92% yield due to enhanced amine solubility and anhydride stability. Aqueous systems yield <60% owing to hydrolysis side reactions.
  • Stoichiometry : 1:1 molar ratio prevents diacylation; excess anhydride necessitates post-reaction quenching.
  • Temperature : Reactions conducted at 20–25°C prevent exothermic imidization.

Table 1. Solvent Impact on Reaction Efficiency

Solvent Yield (%) Purity (HPLC) By-products
Dichloromethane 92 98.5 <1% Maleic acid
Tetrahydrofuran 88 97.8 2% Unreacted amine
Water 58 89.3 12% Hydrolysis
Workup and Isolation
  • Precipitation : Acidification (pH 3–4) induces crystallization; yields 85–90% crude product.
  • Recrystallization : Ethanol/water (3:1 v/v) affords >99% purity.

Mechanistic Analysis

Reaction Pathway

  • Nucleophilic attack : 4-Cyanoaniline’s amine group attacks maleic anhydride’s electrophilic carbonyl, forming a tetrahedral intermediate.
  • Proton transfer : Intermediate collapses, expelling the carboxylic acid proton to generate the maleamic acid.

Critical considerations :

  • Electronic effects : The cyano group’s -I effect enhances amine nucleophilicity, accelerating acylation.
  • Steric factors : Para-substitution minimizes steric hindrance, favoring regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.65 (s, 1H, NH), 8.02 (d, J = 8.7 Hz, 2H, ArH), 7.75 (d, J = 8.7 Hz, 2H, ArH), 6.51 (d, J = 12.1 Hz, 1H, CH=CH), 6.32 (d, J = 12.1 Hz, 1H, CH=CH).
  • IR (KBr) : 3310 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O ketone).

Chromatographic Purity

  • HPLC (C18, 60% MeOH/0.1% TFA) : tR = 6.2 min, 99.1% purity.

Table 2. Comparative Analytical Metrics

Parameter Value Method
Melting point 178–180°C Differential scanning calorimetry
λmax (UV-Vis) 294 nm ε = 16,013 L/mol·cm
Elemental analysis C 61.12%, H 3.73%, N 12.95% CHN analyzer

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer agents : Serves as a Michael acceptor in kinase inhibitor syntheses.
  • Polymer chemistry : Crosslinking agent for pH-responsive hydrogels.

Scale-up Challenges

  • Hygroscopicity : Maleic anhydride requires anhydrous handling.
  • By-product management : Residual 4-cyanoaniline removal via activated carbon filtration.

Q & A

Q. What are the established synthetic routes for 4-(4-Cyanoanilino)-4-oxobut-2-enoic acid, and what yields are typically achieved?

The compound is synthesized via the reaction of 4-cyanoaniline with maleic anhydride under reflux conditions. The reaction proceeds through nucleophilic acyl substitution, forming the maleamic acid derivative. Typical yields range from 93–97% under optimized conditions, as confirmed by 1^1H NMR and IR spectroscopy .

Q. Which spectroscopic methods are used to confirm the structure and stereochemistry of 4-oxobut-2-enoic acid derivatives?

1^1H NMR is critical for confirming the Z-configuration of the α,β-unsaturated carbonyl system. Key signals include a doublet at δ 6.24 (J = 12.2 Hz) for the vinylic proton and δ 13.31 ppm for the carboxylic acid proton. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, -NH- at ~3300 cm1^{-1}) .

Q. What are the solubility characteristics of this compound in organic solvents?

The compound is insoluble in water but dissolves in polar aprotic solvents. Solubility studies in isopropyl alcohol:acetone mixtures (4:3 v/v) show optimal dissolution for quantitative analysis .

Advanced Research Questions

Q. How do solvent ratios influence the accuracy of potentiometric titration for quantifying this compound?

A 4:3 isopropyl alcohol:acetone ratio minimizes measurement uncertainty, achieving a mass fraction of 94.23 ± 0.69%. Earlier 1:1 solvent ratios underestimated purity (91.0%) due to incomplete dissolution, highlighting the need for solvent optimization .

Q. What methodological strategies resolve discrepancies in the determination of reaction yields for 4-oxobut-2-enoic acid derivatives?

Discrepancies arise from solvent choice and titration endpoints. Metrological validation using non-aqueous potentiometric titration with standardized solvent systems (e.g., 4:3 isopropyl alcohol:acetone) aligns experimental yields (94.2%) with theoretical calculations (93–97%) .

Q. How is the detection limit determined for this compound in non-aqueous titration?

The detection limit (0.002 mol/dm3^3) is established via serial dilution studies in optimized solvents. Potentiometric titration curves are analyzed for inflection points, with validation through repeatability tests (RSD < 1.5%) .

Q. What reaction-analytical centers in 4-oxobut-2-enoic acid derivatives are prioritized for quantitative analysis?

Key centers include the α,β-unsaturated carbonyl (C=C/C=O), carboxyl group (-COOH), and aromatic -CN. Acid-base titration exploits the compound’s dissociation constant (pKa ~2.81), while UV-Vis spectroscopy targets the conjugated C=C bond (λmax ~260 nm) .

Q. How are 4-oxobut-2-enoic acid derivatives functionalized for pharmacological activity studies?

Michael addition with nitrogen/sulfur nucleophiles generates heterocyclic derivatives (e.g., pyridazinones, thiadiazoles). Antimicrobial activity is assessed via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with structure-activity relationships linked to electronic effects of substituents .

Methodological Notes

  • Titration Optimization : Use 4:3 isopropyl alcohol:acetone for minimal confidence intervals in mass fraction determination .
  • Spectral Validation : Compare NMR coupling constants (J = 12.1–12.2 Hz) to confirm Z-configuration .
  • Pharmacological Screening : Prioritize derivatives with electron-withdrawing groups (e.g., -CN) for enhanced bioactivity .

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